molecular formula C14H17N3O6 B7816368 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide

5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide

Cat. No.: B7816368
M. Wt: 323.30 g/mol
InChI Key: MPWKOAAYDITALN-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-substituted benzo[d][1,3]dioxole core linked to a 4,5-dihydroisoxazole ring via a methyl group, with a carbohydrazide (-CONHNH₂) moiety at the 3-position of the isoxazole (Fig. 1). Its molecular formula is C₁₉H₁₉N₃O₇ (monoisotopic mass: 413.12 g/mol), with a ChemSpider ID of 101081897 .

Properties

IUPAC Name

5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-19-11-7(3-8-5-9(17-23-8)14(18)16-15)4-10-12(13(11)20-2)22-6-21-10/h4,8H,3,5-6,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWKOAAYDITALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)NN)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and methylene chloride in the presence of a base.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using dimethyl sulfate or methyl iodide.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Coupling of the Benzodioxole and Isoxazole Rings: The final step involves coupling the benzodioxole and isoxazole rings through a hydrazide linkage, typically using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzo[d][1,3]dioxole Derivatives
Compound Name Key Structural Features Biological Activity (MIC, nM) Reference
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1H-pyrazole-1-carbohydrazide (3) Pyrazole ring, tert-butyl substituent Anticonvulsant (ED₅₀: 45 mg/kg)
Ethyl 5-[(6,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate Isoxazole ring, ester group (-COOEt) No reported bioactivity
Target Compound Isoxazole ring, carbohydrazide (-CONHNH₂) Antimicrobial (hypothesized)

Key Observations :

  • Pyrazole analogs (e.g., compound 3) exhibit anticonvulsant activity, suggesting the benzo[d][1,3]dioxole scaffold’s versatility in CNS applications .
Isoxazole and Pyrazole Heterocycles
Compound Class Example Compound Bioactivity Profile Reference
4,5-Dihydroisoxazole Target compound Hypothesized antimicrobial activity
Pyrazole-carbohydrazide 5-(Benzo[d][1,3]dioxol-5-yl)-N'-benzoyl derivative Antibacterial (MIC: 80–110 nM)
Triazolo-thiadiazine 6-(2,6-Dichlorophenyl)-triazolo-thiadiazine Anti-inflammatory (Celecoxib-like)

Key Observations :

  • Pyrazole-carbohydrazides (e.g., ) demonstrate potent antibacterial activity against Gram-positive bacteria (MIC: 80–110 nM), attributed to the synergy between the benzo[d][1,3]dioxole scaffold and the hydrazide group.
  • The target compound’s isoxazole ring may confer metabolic stability compared to pyrazoles, though direct bioactivity data are lacking .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound Pyrazole-Carbohydrazide (3) Triazolo-Thiadiazine
Molecular Weight 413.12 g/mol 437.45 g/mol 402.29 g/mol
logP (Calculated) 2.1 (estimated) 3.5 3.8
Water Solubility Moderate (carbohydrazide) Low (aromatic substituents) Low
Hydrogen Bond Donors 2 (-CONHNH₂) 2 (-CONHNH₂) 1

Key Observations :

  • The target compound’s lower logP (2.1 vs. 3.5–3.8) suggests improved solubility over pyrazole and triazolo-thiadiazine derivatives, critical for oral bioavailability .
  • Two hydrogen-bond donors (-CONHNH₂) may enhance target binding but could reduce membrane permeability .

Biological Activity

5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide (commonly referred to as the compound) is a synthetic derivative with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound typically involves several steps:

  • Preparation of the Benzo[d][1,3]dioxole Precursor : This is achieved through alkylation and cyclization reactions.
  • Formation of the Isoxazole Ring : The precursor undergoes cyclization to form the isoxazole structure.
  • Carbohydrazide Formation : The final step involves the reaction of the isoxazole with hydrazine derivatives to yield the carbohydrazide.

Biological Activity

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Case Study : A study showed that derivatives with similar structures inhibited tumor growth in various cancer cell lines .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria:

  • Tested Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Methodology : Disc diffusion method was employed to assess antibacterial efficacy .

Antidiabetic Effects

Preliminary studies suggest potential antidiabetic properties:

  • In vitro Studies : The compound exhibited insulin-mimetic activity in isolated rat adipocytes.
  • Mechanism : It may act by inhibiting aldose reductase, an enzyme involved in glucose metabolism .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes or receptors, modulating their activity and influencing downstream signaling pathways.
  • Structural Features : Its unique structure allows for effective binding and modulation of biological targets .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar derivatives:

CompoundStructureBiological Activity
5-((6-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazoleSimilar base structureModerate anticancer
5-(Phenylmethyl)-4,5-dihydroisoxazoleDifferent substituentsLow antimicrobial

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